molecular formula C7H13ClN2 B6176312 2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride CAS No. 2551116-07-3

2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride

Cat. No.: B6176312
CAS No.: 2551116-07-3
M. Wt: 160.6
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Description

2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride is a chemical compound with the molecular formula C7H12N2·HCl. It is a hydrochloride salt form of 2-[1-(aminomethyl)cyclobutyl]acetonitrile, which is characterized by the presence of a cyclobutyl ring and an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclobutyl ring, often through nucleophilic substitution reactions.

    Formation of the acetonitrile group: This can be done by introducing a nitrile group through reactions such as dehydration of amides or other suitable methods.

    Conversion to hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can enhance binding affinity and specificity. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(aminomethyl)cyclopropyl]acetonitrile hydrochloride
  • 2-[1-(aminomethyl)cyclopentyl]acetonitrile hydrochloride
  • 2-[1-(aminomethyl)cyclohexyl]acetonitrile hydrochloride

Uniqueness

2-[1-(aminomethyl)cyclobutyl]acetonitrile hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This uniqueness can result in different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

CAS No.

2551116-07-3

Molecular Formula

C7H13ClN2

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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